BenchChemオンラインストアへようこそ!

3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

Medicinal chemistry Pharmacophore design Hydrogen bonding

3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde (CAS 1859630-02-6) is a fluorinated aromatic aldehyde bearing a 3-hydroxy-3-methylazetidine substituent at the meta position relative to the formyl group. With molecular formula C₁₁H₁₂FNO₂ and a molecular weight of 209.22 g/mol, this compound combines an electrophilic aldehyde handle with a sterically hindered, hydrogen-bond-capable azetidine ring.

Molecular Formula C11H12FNO2
Molecular Weight 209.22 g/mol
Cat. No. B13176558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde
Molecular FormulaC11H12FNO2
Molecular Weight209.22 g/mol
Structural Identifiers
SMILESCC1(CN(C1)C2=CC(=CC(=C2)C=O)F)O
InChIInChI=1S/C11H12FNO2/c1-11(15)6-13(7-11)10-3-8(5-14)2-9(12)4-10/h2-5,15H,6-7H2,1H3
InChIKeyKKKBFQBOXUJMSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde – A Functionalized Heterocyclic Aldehyde for Targeted Library Synthesis and CB1 Antagonist Programs


3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde (CAS 1859630-02-6) is a fluorinated aromatic aldehyde bearing a 3-hydroxy-3-methylazetidine substituent at the meta position relative to the formyl group . With molecular formula C₁₁H₁₂FNO₂ and a molecular weight of 209.22 g/mol, this compound combines an electrophilic aldehyde handle with a sterically hindered, hydrogen-bond-capable azetidine ring. It appears as a synthetic intermediate in patent families targeting the Cannabinoid-1 (CB1) receptor, where the 3-hydroxy-3-methylazetidine motif contributes to antagonist pharmacophore geometry [1]. The compound is commercially available at 95% purity from research chemical suppliers, supporting its use as a building block in medicinal chemistry and chemical biology .

Why 3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde Cannot Be Replaced by Simpler Azetidine-Benzaldehyde Analogs


Close structural analogs of 3-fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde—such as the des-methyl, des-fluoro, or regioisomeric variants—exhibit meaningfully different physicochemical properties that can alter reaction outcomes, intermediate polarity, and downstream biological activity . The presence of the tertiary alcohol (3-hydroxy-3-methyl) on the azetidine ring introduces a stereoelectronic environment distinct from both the unsubstituted azetidine and the secondary alcohol (3-hydroxy) analogs. Furthermore, the 3-fluoro-5-azetidinyl substitution pattern positions the electron-withdrawing fluorine meta to the aldehyde, modulating electrophilicity differently than the 5-fluoro-2-azetidinyl or 4-azetidinyl regioisomers. Generic substitution risks altering LogP, hydrogen-bonding capacity, and metabolic stability in ways that cannot be predicted without compound-specific data [1].

3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde – Comparator-Anchored Differentiation Evidence


Enhanced Hydrogen-Bond Donor Capacity Versus the Des-Methyl (3-Hydroxyazetidine) Analog

3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde possesses one hydrogen-bond donor (the tertiary alcohol –OH) and three hydrogen-bond acceptors, identical in count to the des-methyl comparator 3-fluoro-5-(3-hydroxyazetidin-1-yl)benzaldehyde . However, the tertiary alcohol exhibits distinct stereoelectronic properties: the geminal methyl group increases steric hindrance around the hydroxyl, which can reduce undesired metabolic conjugation (e.g., glucuronidation or sulfation) compared to the secondary alcohol in the des-methyl analog, a well-documented medicinal chemistry strategy [1]. This structural distinction is meaningful when the azetidine hydroxyl is intended as a pharmacophoric contact point rather than a metabolic liability.

Medicinal chemistry Pharmacophore design Hydrogen bonding

Fluorine-Driven Lipophilicity and Electronic Modulation Relative to Non-Fluorinated 4-Azetidinyl Congener

The target compound bears a fluorine atom at the 3-position of the benzaldehyde ring, whereas the closely related 4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde lacks aromatic halogenation [1]. Computed LogP for the fluorinated target is 1.21 versus XLogP3 of 0.8 for the non-fluorinated para-substituted comparator [1]. The ~0.4 log unit increase in lipophilicity reflects the well-established effect of aryl fluorine in enhancing membrane permeability, while the electron-withdrawing nature of fluorine also modulates the electrophilicity of the aldehyde carbonyl, potentially altering reaction rates in condensation and nucleophilic addition steps .

Drug design ADME Lipophilicity

Regioisomeric Differentiation in TPSA/LogP Profile Versus 5-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

Although 5-fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde shares the same molecular formula (C₁₁H₁₂FNO₂, MW 209.22) and identical computed TPSA (40.54 Ų) and LogP (1.2092) with the target compound , the different substitution pattern (fluorine at C5, azetidine at C2 versus fluorine at C3, azetidine at C5) produces distinct molecular electrostatic potential surfaces that are expected to yield different target-binding profiles or reactivity in structure-activity relationship (SAR) studies [1]. The 3-fluoro-5-azetidinyl arrangement positions the fluorine meta to the aldehyde and para to the azetidine nitrogen, whereas the 5-fluoro-2-azetidinyl isomer places fluorine para to the aldehyde and ortho to the azetidine, altering the electronic communication between substituents.

Structure-activity relationship Isosteric replacement Regioisomer profiling

Aldehyde Reactivity as a Synthetic Handle – Class-Level Differentiation for Library Synthesis

The benzaldehyde carbonyl in 3-fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde enables a suite of well-characterized derivatization reactions—reductive amination, Knoevenagel condensation, Wittig olefination, and Schiff base formation—that are directly transferable to parallel synthesis workflows [1]. Fluorinated benzaldehydes have been explicitly evaluated in mechanochemical Knoevenagel condensations, demonstrating that aryl fluorination modulates reaction rates and crystallinity of products [1]. Comparative reactivity studies of fluorinated benzaldehydes in gold(I)-catalyzed asymmetric aldol reactions further establish that the position of fluorine influences enantioselectivity outcomes [2]. While these studies do not test the target compound directly, the 3-fluoro substitution pattern is included within the scope of fluorinated benzaldehyde reactivity investigations, supporting class-level inference.

Parallel synthesis Fragment-based drug discovery Diversity-oriented synthesis

Azetidine Ring Conformational Rigidity and CB1 Antagonist Pharmacophore Compatibility

The 3-hydroxy-3-methylazetidine moiety in the target compound introduces a conformationally restricted, puckered four-membered ring that is a recognized pharmacophore element in CB1 receptor antagonist programs [1]. Patent US 7,906,652 explicitly claims heterocycle-substituted 3-alkyl azetidine derivatives as CB1 antagonists/inverse agonists, with exemplified compounds bearing 3-hydroxy-3-methylazetidine substituents showing potent receptor occupancy [1]. Database entries link the broader compound series (including analogs closely related to the target benzaldehyde intermediate) to CB1 antagonism with binding data in the sub-micromolar to nanomolar range, though no direct, publicly available IC₅₀ or Kᵢ value has been identified specifically for 3-fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde itself [2]. This pharmacophore context differentiates the 3-hydroxy-3-methylazetidine-containing scaffold from simple azetidine-benzaldehyde building blocks lacking the tertiary alcohol.

GPCR antagonists Cannabinoid receptor Conformational restriction

Optimal Use Cases for 3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde Based on Differentiated Structural Features


CB1 Receptor Antagonist Lead Optimization Programs

The 3-hydroxy-3-methylazetidine motif embedded in this benzaldehyde scaffold aligns with the pharmacophore requirements documented in Merck's CB1 antagonist patent series . The aldehyde handle enables rapid diversification via reductive amination or Knoevenagel condensation to generate focused libraries exploring the linker and distal aryl/heteroaryl groups, while the tertiary alcohol provides a metabolically more resilient hydrogen-bond contact compared to secondary alcohol analogs [1]. The meta-fluorine substitution further contributes lipophilicity (LogP 1.21) without adding excessive molecular weight, supporting CNS drug-likeness [2].

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 209.22 g/mol and a balanced LogP/TPSA profile (LogP 1.21, TPSA 40.54 Ų), this compound falls within fragment-like physicochemical space [2]. The orthogonal reactivity of the aldehyde (electrophilic) and the azetidine tertiary alcohol (nucleophilic after activation, or hydrogen-bond donor) allows selective elaboration at either vector, making it suitable for fragment growing, linking, or merging strategies. Its commercial availability at 95% purity supports rapid hit follow-up without the need for in-house synthesis .

Fluorinated Heterocyclic Building Block for Parallel Synthesis

The aldehyde group provides a universal reactive handle compatible with high-throughput chemistry workflows (reductive amination, Schiff base formation, Wittig chemistry) [1]. The presence of the fluorine atom enables ¹⁹F NMR-based reaction monitoring and product characterization, a practical advantage in medicinal chemistry settings where fluorinated intermediates simplify analytical workflows. The 3-fluoro-5-azetidinyl substitution pattern is distinct from the more common 4-substituted regioisomers, offering access to underexplored chemical space in diversity-oriented synthesis [2].

Quote Request

Request a Quote for 3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.